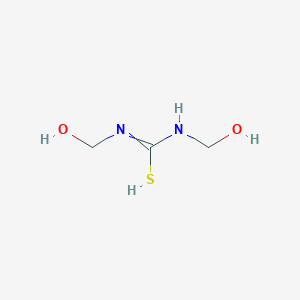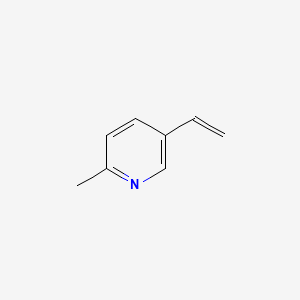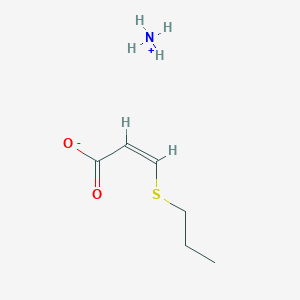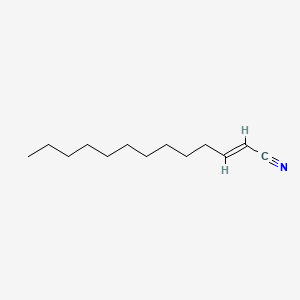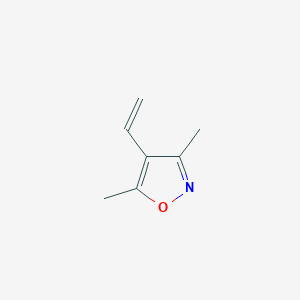
3,5-dimethyl-4-vinylisoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dimethyl-4-vinylisoxazole: is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3,5-Dimethyl-4-vinylisoxazole can be synthesized from pentane-2,4-dione through a multi-step process. One common method involves the preparation of 1-(3,5-dimethylisoxazol-4-yl)ethanol, which is then converted to this compound . The overall yield of this method can exceed 75%.
Industrial Production Methods: Industrial production of this compound typically involves base-catalyzed condensation reactions of nitroacetic esters with dipolarophiles in the presence of water . This method is preferred due to its efficiency and eco-friendliness.
Analyse Des Réactions Chimiques
Types of Reactions: 3,5-Dimethyl-4-vinylisoxazole undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The isoxazole ring can be reduced to form isoxazolines.
Substitution: The vinyl group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products:
Oxidation: Epoxides and diols.
Reduction: Isoxazolines.
Substitution: Various substituted isoxazoles depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 3,5-Dimethyl-4-vinylisoxazole is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules with potential biological activity .
Biology and Medicine: Isoxazole derivatives, including this compound, have shown promise in medicinal chemistry. They exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties .
Industry: In the industrial sector, this compound is used in the production of polymers with pendant isoxazole rings.
Mécanisme D'action
The mechanism of action of 3,5-dimethyl-4-vinylisoxazole is primarily related to its ability to interact with biological targets through its isoxazole ring. The compound can inhibit specific enzymes or receptors, leading to various biological effects. For example, isoxazole derivatives have been shown to inhibit cyclooxygenase enzymes, which are involved in inflammation .
Comparaison Avec Des Composés Similaires
- 3,5-Dimethylisoxazole
- 4-Vinylisoxazole
- 3,4,5-Trisubstituted Isoxazoles
Comparison: 3,5-Dimethyl-4-vinylisoxazole is unique due to the presence of both methyl groups and a vinyl group on the isoxazole ring. This combination imparts distinct chemical and biological properties compared to other isoxazole derivatives. For instance, the vinyl group allows for additional chemical modifications, making it a versatile building block in organic synthesis .
Propriétés
IUPAC Name |
4-ethenyl-3,5-dimethyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-4-7-5(2)8-9-6(7)3/h4H,1H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYIHZFZTDJNDGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50358689 |
Source


|
| Record name | 4-ethenyl-3,5-dimethyl-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50358689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59402-51-6 |
Source


|
| Record name | 4-ethenyl-3,5-dimethyl-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50358689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
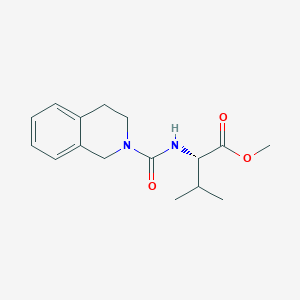
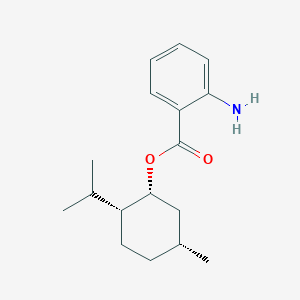
![2-(chloromethyl)-5,5-dimethyl-1,6-dihydrobenzo[h]quinazolin-4-one](/img/structure/B7818210.png)


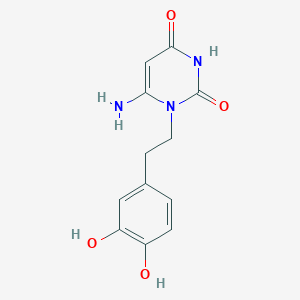
![(1R,2R,3R,6R,7S,8S,9R,10R,12R,13S,17S)-9-(((2S,3R,6R)-4-(dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-3-ethyl-2,10-dihydroxy-7-(((2R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-15-((2-methoxyethoxy)methyl)-2,6,8,10,12,17-hexamethyl-4,16-dioxa-14-azabicyclo[11.3.1]heptadecan-5-one](/img/structure/B7818231.png)
![Tert-butyl (4-{5-[(3-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}butyl)carbamate](/img/structure/B7818234.png)
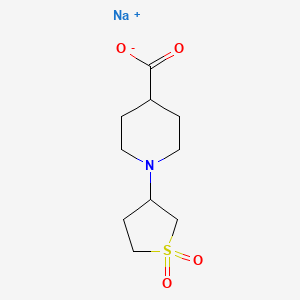
![2-[(6,7-dimethoxy-4-oxo-1H-quinazolin-2-yl)methylsulfanyl]acetic acid](/img/structure/B7818251.png)
